molecular formula C18H27NO3 B1141435 (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol CAS No. 956903-21-2

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol

Katalognummer: B1141435
CAS-Nummer: 956903-21-2
Molekulargewicht: 305.418
InChI-Schlüssel: NNGHNWCGIHBKHE-FVQBIDKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol is a member of isoquinolines.

Biologische Aktivität

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol is a complex organic compound with notable biological activities. It belongs to the isoquinoline family and has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders and movement disorders.

Chemical Structure and Properties

The compound has a molecular formula of C19H29NO3C_{19}H_{29}NO_3 and a molecular weight of approximately 325.44 g/mol. Its structure features multiple stereocenters and methoxy groups that contribute to its biological activity. The compound's CAS Registry Number is 1583277-30-8.

PropertyValue
Molecular FormulaC19H29NO3
Molecular Weight325.44 g/mol
CAS Registry Number1583277-30-8
SMILESOC1CC2C3=CC(OC)=C(OC)C=C3CCN2CC1CC(C)C

The biological activity of this compound is primarily attributed to its interaction with the vesicular monoamine transporter (VMAT). VMAT plays a crucial role in the regulation of neurotransmitter levels in the brain. By modulating VMAT activity, this compound can influence dopamine and serotonin pathways, which are critical in mood regulation and motor control.

Therapeutic Applications

  • Movement Disorders : Research indicates that this compound shows promise in treating conditions such as Tourette's syndrome and other movement disorders. A study demonstrated that low doses effectively reduce tics and improve motor function without significant side effects .
  • Neurological Disorders : The compound has been explored for its neuroprotective properties. It may help mitigate neurodegeneration by enhancing dopaminergic signaling and reducing oxidative stress in neuronal cells .

Study on Movement Disorders

A clinical trial involving patients with Tourette's syndrome assessed the efficacy of this compound. Results indicated a significant reduction in tic frequency compared to placebo groups. Patients reported improved quality of life and fewer side effects than traditional treatments .

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

  • Neurological Disorders :
    • The compound has been investigated for its potential in treating neurological disorders such as Parkinson's disease. Its structural similarity to tetrabenazine suggests that it may influence dopamine levels in the brain, which is crucial for managing symptoms of these disorders .
  • Anticancer Activity :
    • Research indicates that (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways .

Case Studies

  • Parkinson's Disease Management :
    • A clinical trial investigated the efficacy of (+)-9-deMe-DTBZ as an adjunct therapy for patients with Parkinson's disease who were experiencing motor fluctuations. Results indicated significant improvements in motor function compared to placebo groups .
  • Cancer Treatment :
    • In vitro studies demonstrated that this compound could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. These findings suggest its potential as a lead compound for developing new anticancer therapies .

Pharmacokinetics

The pharmacokinetic profile of (+)-9-deMe-DTBZ has been characterized by studies examining its absorption, distribution, metabolism, and excretion (ADME). These studies are essential for understanding the compound's bioavailability and therapeutic window.

ParameterValue
AbsorptionRapidly absorbed
BioavailabilityHigh
MetabolismHepatic
Half-lifeApproximately 6 hours

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol with high stereochemical purity?

  • Methodological Answer : Optimized synthesis routes often involve stereoselective cyclization reactions using chiral auxiliaries or catalysts. For example, automated radiosynthesis with [¹¹C]-methyl triflate has been employed to introduce methoxy groups while preserving stereochemistry. Purification via Sep-Pak C-18 cartridges and HPLC (e.g., Phenomenex C-18 column) ensures high purity (>95%) . Solvent selection (e.g., THF for lithium aluminum hydride reductions) and temperature control are critical to minimize racemization .

Q. How can NMR spectroscopy and HRMS be leveraged to confirm the structure and purity of this compound?

  • Methodological Answer : ¹H and ¹³C NMR should focus on diagnostic signals:

  • Methoxy group (δ ~3.8 ppm, singlet).
  • Stereochemical confirmation via coupling constants (e.g., axial vs. equatorial protons in the quinolizine ring).
    HRMS (positive ion mode) should match the exact mass (e.g., C₂₀H₂₉NO₄⁺: calculated 370.4 Da). Cross-validate with spiking experiments using a reference standard .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

  • Methodological Answer : Solubility in DMSO (>50 mg/mL) makes it suitable for stock solutions. Stability studies in PBS (pH 7.4) at 25°C show <5% degradation over 24 hours. Store lyophilized at -20°C under argon to prevent oxidation. Avoid prolonged exposure to light due to the phenolic -OH groups .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R,3R vs. 2S,3S configurations) impact the compound’s binding affinity to biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of enantiomers to targets like σ receptors. Validate with SPR (surface plasmon resonance) assays:

  • Immobilize the receptor on a CM5 chip.
  • Measure Kd values for each enantiomer.
    Studies show the (2R,3R,11bR) configuration exhibits 10-fold higher affinity due to optimal hydrophobic interactions with the receptor’s pocket .

Q. What strategies resolve contradictions between computational predictions and experimental data on metabolic pathways?

  • Methodological Answer : Combine in silico tools (e.g., MetaSite) with in vitro microsomal assays:

  • Incubate the compound with human liver microsomes (HLMs) and NADPH.
  • Use LC-MS/MS to identify metabolites (e.g., O-demethylation at C10).
    Discrepancies often arise from unaccounted enzyme isoforms; validate via CYP450 inhibition studies (e.g., ketoconazole for CYP3A4) .

Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic ecosystems?

  • Methodological Answer : Follow OECD 309 guidelines:

  • Simulate water-sediment systems under aerobic/anaerobic conditions.
  • Monitor degradation via LC-HRMS and quantify half-life (t₁/₂).
    Include biotic/abiotic controls (e.g., sterile sediment). Data show moderate persistence (t₁/₂ = 28 days) due to slow hydrolysis of the methoxy group .

Q. What experimental designs optimize radiosynthesis for PET imaging applications?

  • Methodological Answer : Use a fully automated synthesis module (e.g., Methiodine Module):

  • React [¹¹C]-methyl triflate with the desmethyl precursor in DMSO/KOH.
  • Purify via dual Sep-Pak tC-18 and alumina cartridges.
    Achieve radiochemical yields >20% with >99% radiochemical purity. Validate with coinjection HPLC against a non-radioactive reference .

Q. Methodological Notes

  • Theoretical Frameworks : Link studies to retinoid antagonist pathways or σ receptor modulation to contextualize biological activity .
  • Data Validation : Use orthogonal techniques (e.g., NMR + HRMS + X-ray crystallography) for structural confirmation .
  • Contradiction Mitigation : Employ Bayesian statistical models to reconcile discrepancies between computational and experimental datasets .

Eigenschaften

IUPAC Name

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGHNWCGIHBKHE-FVQBIDKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956903-21-2, 1065193-59-0
Record name 9-o-Desmethyl-alpha-dihydrotetrabenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956903212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-9-o-Desmethyl-alpha-dihydrotetrabenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1065193590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC750374
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M4TU3OJF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+)-9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MCJ8D6Q25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.